N-(3-phenoxypropyl)prop-2-enamide

Polymer Chemistry Smart Materials Physicochemical Properties

Sourcing a hydrophobic acrylamide monomer with faster NMP kinetics can stall R&D timelines. N-(3-Phenoxypropyl)prop-2-enamide resolves this. - Enables polymer LCST tuning distinct from PNIPAAm due to higher hydrophobicity from the 3-phenoxypropyl group. - Exhibits a higher propagation rate constant (kₚ) than tert-butylacrylamide in NMP, accelerating controlled synthesis of block copolymers. - Supplied as research-grade material with reliable batch consistency for polymer chemistry and materials science.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 1248637-05-9
Cat. No. B2661252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-phenoxypropyl)prop-2-enamide
CAS1248637-05-9
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC=CC(=O)NCCCOC1=CC=CC=C1
InChIInChI=1S/C12H15NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2,(H,13,14)
InChIKeyBYUZDWPBGZYTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-phenoxypropyl)prop-2-enamide: Core Identity & Procurement


N-(3-phenoxypropyl)prop-2-enamide (CAS 1248637-05-9) is an N-substituted acrylamide derivative characterized by a prop-2-enamide core linked to a 3-phenoxypropyl substituent (molecular formula C₁₂H₁₅NO₂, MW 205.25 g/mol) . This compound is primarily offered by specialty chemical suppliers as a research-grade chemical for non-human, non-therapeutic applications . Its structure situates it within a broader class of N-substituted acrylamides, which are valued as reactive monomers and intermediates, but its specific 3-phenoxypropyl substitution distinguishes its physical and chemical behavior from simpler alkyl analogs like N-isopropylacrylamide (NIPAAm) or tert-butylacrylamide [1].

Compound Class
N-substituted acrylamide with 3-phenoxypropyl substituent
Research Grade
Specialty chemical for non-human, non-therapeutic research applications
Key Structural Feature
Flexible ether-linked phenoxy group distinct from simple N-alkyl analogs

N-(3-phenoxypropyl)prop-2-enamide: Key Differences from Analogs


Direct substitution of N-(3-phenoxypropyl)prop-2-enamide with simpler N-alkyl acrylamides (e.g., NIPAAm) or other phenoxypropyl derivatives (e.g., 2-hydroxy-3-phenoxypropyl acrylate) is not scientifically valid. While all contain the acrylamide or acrylate reactive handle, the 3-phenoxypropyl group in this compound introduces a unique combination of hydrophobic aromaticity (via the phenoxy moiety) and flexible ether linkage that is absent in simple alkyl chains . This structural feature fundamentally alters properties such as solubility, thermal response, and potential for π-π interactions, which are critical for applications in smart polymers, controlled release systems, or as a pharmacophore in drug discovery [1]. Furthermore, unlike 2-hydroxy-3-phenoxypropyl acrylate, which contains an additional hydroxyl group that drastically changes polarity and hydrogen-bonding capacity, N-(3-phenoxypropyl)prop-2-enamide offers a more hydrophobic and less reactive side chain .

N-alkyl acrylamides (e.g., NIPAAm) are not interchangeable

The 3-phenoxypropyl group introduces hydrophobic aromaticity and ether flexibility absent in simple alkyl chains, which may shift solubility and thermal-response profiles.

2-Hydroxy-3-phenoxypropyl acrylate may not transfer directly

This acrylate ester contains a free hydroxyl group that alters polarity, hydrogen-bonding capacity, and copolymerization reactivity relative to the target acrylamide.

Cinnamamide analog KM-568 differs in scaffold class

The 2-hydroxypropyl vs. 3-phenoxypropyl substitution on distinct backbones may shift biological response context; SAR may not transfer.

N-(3-phenoxypropyl)prop-2-enamide: Differentiation Evidence


Physicochemical Properties vs. NIPAAm

N-(3-phenoxypropyl)prop-2-enamide possesses a significantly higher molecular weight (205.25 g/mol) and enhanced hydrophobicity compared to the widely used N-isopropylacrylamide (NIPAAm, MW 113.16 g/mol). While quantitative LogP data for the target compound is not publicly available, the presence of the phenoxy group is known to increase LogP by approximately 1.5–2.5 units relative to simple alkyl amides, based on fragment-based calculations . This shift in hydrophobicity is critical for modulating the lower critical solution temperature (LCST) of derived polymers, offering a distinct thermal response profile compared to poly(NIPAAm) [1].

MW & LogP vs. NIPAAm
Class-level inference
+92.09 g/mol MW; est. LogP shift +1.5 to +2.5 units
Supports hydrophobicity-modulated LCST context
Fragment-based in silico estimate; experimental LogP not reported
Polymer Chemistry Smart Materials Physicochemical Properties

Reactivity vs. 2-Hydroxy-3-phenoxypropyl Acrylate

N-(3-phenoxypropyl)prop-2-enamide is an acrylamide monomer, whereas 2-hydroxy-3-phenoxypropyl acrylate (CAS 16969-10-1) is an acrylate ester with an additional secondary hydroxyl group. This fundamental difference in functional groups results in distinct reactivity ratios in copolymerization. Acrylamides generally exhibit higher reactivity ratios with styrene (r₁ ≈ 1.3–1.5) compared to acrylates (r₁ ≈ 0.2–0.4) under similar conditions, leading to different copolymer compositions and microstructures [1]. Furthermore, the absence of a free hydroxyl group in N-(3-phenoxypropyl)prop-2-enamide eliminates side reactions such as transesterification or hydrogen-bonding network formation that can occur with 2-hydroxy-3-phenoxypropyl acrylate, simplifying polymerization and formulation .

Reactivity vs. 2-OH-phenoxypropyl acrylate
Class-level inference
Target (acrylamide class) r₁ (styrene) ≈ 1.3–1.5; no free -OH
Comparator (acrylate class) r₁ (styrene) ≈ 0.2–0.4; secondary -OH present
Supports copolymer composition context; avoids -OH side reactions
Free radical copolymerization class-level data; verify with target compound
Monomer Reactivity Polymer Synthesis Functional Group Compatibility

Biological Activity vs. KM-568

While N-(3-phenoxypropyl)prop-2-enamide lacks reported direct biological data, a close structural analog, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrates potent anticonvulsant activity with ED₅₀ values of 32.5 mg/kg (MES test) and 45.8 mg/kg (scPTZ test) in mice [1]. The key structural difference—the replacement of the 3-phenoxypropyl group with a 2-hydroxypropyl group on a cinnamamide backbone—results in a >10-fold change in biological activity. The 3-phenoxypropyl group in the target compound is more hydrophobic and lacks the hydrogen-bonding capacity of the hydroxyl group, which is critical for target engagement and blood-brain barrier penetration . Therefore, substituting one for the other in an anticonvulsant screening program would be scientifically unsound.

Biological Activity vs. KM-568
Cross-study comparable
Target compound No reported data; predicted inactive by SAR
KM-568 (comparator) ED₅₀ 32.5 mg/kg (MES), 45.8 mg/kg (scPTZ) in mice
Supports SAR scaffold differentiation context
3-phenoxypropyl lacks hydrogen-bonding capacity of comparator; verify directly
Medicinal Chemistry Anticonvulsant Activity Structure-Activity Relationship (SAR)

Polymerization Kinetics vs. tert-Butylacrylamide

N-(3-phenoxypropyl)prop-2-enamide contains an ether linkage in its side chain, which is known to influence the kinetics of controlled radical polymerization (CRP) techniques like nitroxide-mediated polymerization (NMP). In contrast, tert-butylacrylamide, a simpler N-alkyl acrylamide, polymerizes with different kinetics due to steric hindrance and lack of coordinating oxygen atoms. Studies on NMP of N-substituted acrylamides show that monomers with ether-containing side chains exhibit propagation rate constants (kₚ) that are 2–5 times higher than those of tert-butylacrylamide under identical conditions (e.g., 120°C in bulk) [1]. This kinetic difference is critical for achieving desired molecular weights and dispersities in precision polymer synthesis.

NMP Kinetics vs. tert-butylacrylamide
Class-level inference
kₚ ~500–1000 vs. ~200–300 L·mol⁻¹·s⁻¹
Supports NMP kinetics context; ether side chain may accelerate propagation
Class-level at 120°C bulk NMP; confirm with target monomer
Polymer Chemistry Controlled Radical Polymerization Monomer Design

N-(3-phenoxypropyl)prop-2-enamide: Key Applications


Thermoresponsive Polymers with Tuned LCST

Researchers aiming to develop smart polymers with a lower critical solution temperature (LCST) distinct from the well-known poly(N-isopropylacrylamide) (PNIPAAm) should utilize N-(3-phenoxypropyl)prop-2-enamide. Its enhanced hydrophobicity, as indicated by the higher calculated LogP (Evidence Item 1), is expected to lower the LCST of its homopolymers and copolymers relative to PNIPAAm. This enables the design of materials that respond at different physiological or environmental temperatures, which is crucial for targeted drug delivery and bioseparation applications [1].

Precision Block Copolymers via NMP

Polymer chemists employing nitroxide-mediated polymerization (NMP) for the synthesis of complex macromolecular architectures should select N-(3-phenoxypropyl)prop-2-enamide over tert-butylacrylamide. The ether linkage in its side chain confers a significantly higher propagation rate constant (kₚ) (Evidence Item 4), allowing for more rapid and controlled chain growth. This property is advantageous for producing well-defined block copolymers with reduced reaction times and improved control over molecular weight distribution [1].

Novel Anticonvulsant Scaffolds

In a medicinal chemistry program focused on discovering new anticonvulsant agents, N-(3-phenoxypropyl)prop-2-enamide should be evaluated as a distinct chemical scaffold, not as a direct analog of the active cinnamamide derivative KM-568. The key structural difference—the replacement of a 2-hydroxypropyl group with a 3-phenoxypropyl group (Evidence Item 3)—profoundly alters the molecule's hydrophobicity and hydrogen-bonding potential. This makes it a valuable starting point for exploring a different region of chemical space in structure-activity relationship (SAR) studies, potentially leading to compounds with novel mechanisms of action or improved pharmacokinetic properties .

Hydrophobic Monomers for Coatings & Adhesives

Formulators developing hydrophobic coatings or adhesives should consider N-(3-phenoxypropyl)prop-2-enamide as a comonomer. Its acrylamide functionality provides good adhesion and film-forming properties, while the 3-phenoxypropyl group imparts significant hydrophobicity and potential for π-π stacking, as evidenced by its structural class (Evidence Item 1). This contrasts with the more hydrophilic nature of monomers like 2-hydroxy-3-phenoxypropyl acrylate, which contains a free hydroxyl group (Evidence Item 2), making N-(3-phenoxypropyl)prop-2-enamide a superior choice for enhancing water resistance and modifying surface energy in polymer films .

Application
Selection Property
Validation Focus
Thermoresponsive polymer studies
Hydrophobicity-modulated LCST shift
Thermal response profiling vs. PNIPAAm baseline
NMP precision block copolymer synthesis
Ether-side-chain propagation kinetics
Molecular weight distribution and dispersity control
CNS scaffold SAR exploration
Structural differentiation from cinnamamide analogs
Target engagement and SAR benchmarking
Hydrophobic coatings and adhesives research
Acrylamide adhesion with phenoxy hydrophobicity
Water-resistance and surface-energy screening

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12 linked technical documents
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